molecular formula C14H18ClNO2 B12749010 Indeloxazine hydrochloride, (S)- CAS No. 76489-35-5

Indeloxazine hydrochloride, (S)-

Cat. No.: B12749010
CAS No.: 76489-35-5
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-YDALLXLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeloxazine Hydrochloride typically involves the reaction of morpholine with 1H-inden-7-yloxy methyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of Indeloxazine Hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

Indeloxazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indeloxazine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, leading to its potential antidepressant and anxiolytic effects. The compound targets specific receptors and pathways involved in mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine Hydrochloride: Another compound with antidepressant properties, but with a different mechanism of action.

    Sertraline Hydrochloride: Similar therapeutic use but differs in its chemical structure and receptor affinity.

    Paroxetine Hydrochloride: Shares some pharmacological effects but has distinct molecular targets.

Uniqueness

Indeloxazine Hydrochloride is unique in its specific interaction with neurotransmitter systems and its potential dual action on serotonin and norepinephrine levels. This dual action distinguishes it from other similar compounds that may primarily target only one neurotransmitter system .

Properties

CAS No.

76489-35-5

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1

InChI Key

KEBHLNDPKPIPLI-YDALLXLXSA-N

Isomeric SMILES

C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl

Origin of Product

United States

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